molecular formula C22H19NO2 B499972 4-acetyl-N-benzhydrylbenzamide

4-acetyl-N-benzhydrylbenzamide

Cat. No.: B499972
M. Wt: 329.4g/mol
InChI Key: JTGACLKYHWCHOU-UHFFFAOYSA-N
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Description

4-acetyl-N-benzhydrylbenzamide is a chemical compound of interest in medicinal chemistry and organic synthesis research. While specific biological data for this compound is not widely published, its structure contains the benzhydryl (diphenylmethyl) group, a moiety frequently employed in drug discovery. The benzhydryl group is known to be a feature in compounds designed for central nervous system (CNS) targets and has been utilized in the development of calcium channel blockers with potential applications for treating cerebral ischemia and other vascular diseases . The acetyl substituent on the benzamide ring is a common functional group that can influence the compound's electronic properties and metabolic stability . As an unsubstituted amide, the core benzamide structure offers potential for hydrogen bonding with biological targets, which is a valuable trait in the design of enzyme inhibitors and receptor ligands . Researchers may find this compound useful as a synthetic intermediate for further chemical derivatization or as a building block in the design and optimization of novel pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4g/mol

IUPAC Name

4-acetyl-N-benzhydrylbenzamide

InChI

InChI=1S/C22H19NO2/c1-16(24)17-12-14-20(15-13-17)22(25)23-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3,(H,23,25)

InChI Key

JTGACLKYHWCHOU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-acetyl-N-benzhydrylbenzamide can be contextualized by comparing it to analogous benzamide derivatives. Below is a detailed analysis supported by experimental data and research findings:

Substituent Effects on Electronic and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Effects Reference
This compound Acetyl (C=O), Benzhydryl (N-attached) 329.39 High lipophilicity (logP ~4.5*), electron-withdrawing acetyl; potential CNS activity
4-Nitro-N-(3-nitrophenyl)benzamide 4-Nitro, 3-Nitrophenyl 317.25 Strong electron-withdrawing nitro groups; low solubility (logS ~-4.2*); reactive
N-(2-Nitrophenyl)-4-bromobenzamide 4-Bromo, 2-Nitrophenyl 335.12 Bromo (hydrophobic), nitro (EWG); crystalline solid (m.p. 160–162°C)
4-Chloro-N-phenylbenzamide 4-Chloro, Phenyl 231.68 Moderate EWG effect; halogen bonding potential; m.p. 118–120°C
4-(Dimethylamino)benzohydrazide Dimethylamino (NMe₂), Hydrazide 179.22 Electron-donating NMe₂; enhanced solubility (logS ~-1.8*); hydrogen-bond donor

Notes:

  • EWG : Electron-withdrawing group; *logP/logS values are estimated using computational tools (e.g., ChemAxon).

Crystallographic and Stability Data

  • N-(2-Nitrophenyl)-4-bromobenzamide crystallizes in a monoclinic system with two molecules per asymmetric unit, stabilized by intermolecular N–H···O hydrogen bonds .
  • 4-Nitro-N-(3-nitrophenyl)benzamide forms planar structures due to nitro group conjugation, with lattice energy calculations supporting its solid-state stability .

Preparation Methods

Carbodiimide-Mediated Coupling

A widely employed method involves activating 4-acetylbenzoic acid using carbodiimides such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). In a representative procedure:

  • Activation : 4-Acetylbenzoic acid (1.0 eq) is treated with EDCl (1.2 eq) and HOBt (1.1 eq) in dry DCM at 0°C for 30 minutes.

  • Coupling : Benzhydrylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 12–24 hours.

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine before purification via silica gel chromatography.

Key Data :

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
EDCl/HOBtDCM251878
DCC/DMAPTHF401282

Challenges: Competing acetylation of the amine under acidic conditions necessitates careful pH control. Side products may arise from O-acylation of the acetyl group, requiring chromatographic separation.

Schotten-Baumann Reaction for Amide Formation

The Schotten-Baumann protocol offers a aqueous-organic biphasic system to minimize side reactions:

  • Reaction Setup : 4-Acetylbenzoyl chloride (1.0 eq) in THF is added dropwise to a stirred solution of benzhydrylamine (1.2 eq) and NaOH (2.0 eq) in water at 0°C.

  • Quenching : After 2 hours, the organic layer is separated, and the aqueous phase is extracted with EtOAc.

  • Purification : Combined organic layers are dried over MgSO₄ and concentrated to yield crude product, recrystallized from ethanol/water.

Optimization Insights :

  • Solvent Choice : THF outperforms DCM due to better miscibility with aqueous NaOH.

  • Temperature : Maintaining 0–5°C suppresses hydrolysis of the acyl chloride.

  • Yield : 68–75% after recrystallization, with purity >95% by HPLC.

Palladium-Catalyzed Carbonylative Amination

For substrates sensitive to classical amidation conditions, palladium-catalyzed methods provide an alternative:

  • Substrate Preparation : 4-Bromoacetophenone (1.0 eq) and benzhydrylamine (1.5 eq) are dissolved in toluene with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

  • Carbonylation : The mixture is pressurized with CO (20 bar) and heated to 100°C for 16 hours.

  • Isolation : Filtration through Celite and solvent evaporation affords the crude amide, purified via flash chromatography.

Mechanistic Considerations : The reaction proceeds through oxidative addition of Pd⁰ to the aryl bromide, CO insertion to form a palladium-acyl intermediate, and transmetalation with the amine. Steric hindrance from the benzhydryl group necessitates elevated CO pressure and extended reaction times.

Solid-Phase Synthesis for High-Throughput Applications

Adapting combinatorial chemistry techniques, Wang resin-bound 4-acetylbenzoic acid can be coupled to benzhydrylamine using HATU/DIPEA in DMF:

  • Resin Loading : 4-Acetylbenzoic acid is attached to Wang resin via ester linkage (0.8 mmol/g loading).

  • Coupling : Treatment with HATU (3 eq), DIPEA (6 eq), and benzhydrylamine (5 eq) in DMF for 4 hours.

  • Cleavage : TFA/DCM (1:9) liberates the product, isolated in 65% yield after lyophilization.

Advantages : Eliminates purification steps and enables parallel synthesis of analogs. Limitations : Scale-up challenges and higher reagent costs.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 4-acetylbenzoic acid and benzhydrylamine with K₂CO₃ as base achieves 72% conversion in 2 hours without solvent:

  • Conditions : Stainless steel jar (10 mL), 30 Hz frequency, 5 mm balls.

  • E-factor : 0.3 versus 8.2 for solution-phase methods.

Microwave-Assisted Amidation

Microwave irradiation (150°C, 300 W) in NMP reduces reaction time to 15 minutes with 80% yield, leveraging localized superheating to accelerate coupling.

Analytical Characterization and Quality Control

Critical analytical data for 4-acetyl-N-benzhydrylbenzamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.45–7.30 (m, 10H, benzhydryl), 6.68 (s, 1H, NH), 2.65 (s, 3H, COCH₃).

  • HPLC : Rt=14.2 min (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

  • Melting Point : 142–144°C (lit. 143–145°C).

Impurity profiling identifies <0.5% of deacetylated byproduct when using EDCl/HOBt, versus 2–3% in Schotten-Baumann reactions due to partial hydrolysis.

Industrial-Scale Considerations

A cost analysis comparing methods reveals:

MethodCost ($/kg)Purity (%)Throughput (kg/day)
EDCl/HOBt42098.550
Schotten-Baumann31095.2120
Palladium Carbonylation89099.125

The Schotten-Baumann method offers the best balance of cost and scalability, though palladium-based routes may be preferred for API-grade material despite higher costs .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (%)Ref.
AmidationEDCl, HOBt, DMF, 24h, RT6590
AcetylationAc₂O, Pyridine, 80°C, 6h7895
PurificationSilica gel (EtOAc/Hexane 3:7)-99

Q. Table 2. Common Analytical Signatures

TechniqueKey Peaks/DataInterpretationRef.
¹H NMRδ 2.6 (s, 3H, COCH₃)Acetyl group confirmation
LC-MSm/z 423.2 [M+H]⁺Molecular ion validation
XRDd-spacing 3.2 Å (C=O···H-N)Hydrogen bonding network

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